molecular formula C11H16FNO3S B2588198 N-(2-(2-fluorophenyl)-2-methoxypropyl)methanesulfonamide CAS No. 1797716-21-2

N-(2-(2-fluorophenyl)-2-methoxypropyl)methanesulfonamide

Cat. No. B2588198
CAS RN: 1797716-21-2
M. Wt: 261.31
InChI Key: QFLVNHUFYSHKSZ-UHFFFAOYSA-N
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Description

“N-(2-Fluorophenyl)methanesulfonamide” is a research chemical with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 .


Molecular Structure Analysis

The InChI key for “N-(2-Fluorophenyl)methanesulfonamide” is DJLCKPRURZWUOU-UHFFFAOYSA-N . The SMILES string is CS(=O)(=O)NC1=CC=CC=C1F .


Physical And Chemical Properties Analysis

“N-(2-Fluorophenyl)methanesulfonamide” is a powder with a melting point of 74-78°C .

Scientific Research Applications

Synthesis and Utility in Organic Chemistry

Research has shown that α-fluoro(disulfonyl)methane and its analogues, including those with chloro and methoxy groups, are synthesized via a new C–S bond-forming strategy. These compounds, due to their synthetic utility as versatile synthons, enable the preparation of various fluoromethylated organic molecules, highlighting their importance in the development of new chemical entities (Prakash et al., 2010). Similarly, the synthesis of diethyltin(methoxy)methanesulfonate-based compounds demonstrates the potential for creating complex three-dimensional self-assemblies, useful in materials science and supramolecular chemistry (Shankar et al., 2011).

Fluorination Techniques

The development of efficient fluorination techniques, as seen in the electrophilic fluorination using difluorobis(fluoroxy)methane, underscores the evolving methodologies for incorporating fluorine atoms into organic frameworks. This has significant implications for pharmaceuticals, agrochemicals, and material science, where the introduction of fluorine can drastically alter the properties of molecules (Bailey et al., 2002).

Applications in Positron Emission Tomography (PET)

The development of [(18)F]fluorothiols as a new generation of peptide labeling reagents for potential tracers in PET imaging illustrates the significance of fluorinated compounds in biomedical imaging. This enables the development of novel diagnostic tools and contributes to the advancement of personalized medicine (Glaser et al., 2004).

Catalysis and Enantioselective Reactions

Research in catalysis has led to the highly regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane, demonstrating the potential for synthesizing enantiopure fluorinated compounds. Such advancements are crucial for the development of active pharmaceutical ingredients with improved efficacy and reduced side effects (Liu et al., 2009).

Fluorinated Material Synthesis

The synthesis of fluorinated beta-ketosulfones and gem-disulfones by nucleophilic fluoroalkylation of esters and sulfinates with di- and monofluoromethyl sulfones showcases the versatility of fluorinated compounds in the synthesis of materials with unique properties (Ni et al., 2009).

Safety and Hazards

“N-(2-Fluorophenyl)methanesulfonamide” is classified as acutely toxic if swallowed (H301), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and seeking immediate medical attention if swallowed or if it comes in contact with the eyes .

properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3S/c1-11(16-2,8-13-17(3,14)15)9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLVNHUFYSHKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C)(C1=CC=CC=C1F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Fluorophenyl)-2-methoxypropyl]methanesulfonamide

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